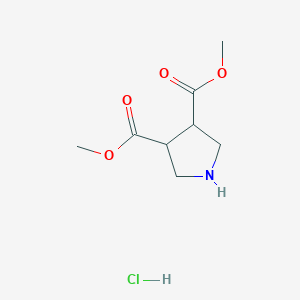

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride

Beschreibung

BenchChem offers high-quality Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

dimethyl pyrrolidine-3,4-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4.ClH/c1-12-7(10)5-3-9-4-6(5)8(11)13-2;/h5-6,9H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECRFTCFTPYALE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on Dimethyl Pyrrolidine-3,4-Dicarboxylate Hydrochloride

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy for improving clinical success rates. Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride represents a highly versatile, conformationally restricted building block that aligns perfectly with this paradigm.

As an Application Scientist, I frequently leverage this scaffold for its dual orthogonal ester functionalities and its highly tunable secondary amine core. This whitepaper provides a rigorous, causality-driven exploration of its physicochemical properties, synthetic methodologies, and applications in advanced drug discovery workflows.

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of a building block is not merely about knowing its specifications; it is about understanding why it behaves the way it does in a reaction vessel or biological assay.

The Causality of the Hydrochloride Salt Form

A critical design choice for this commercially available building block is its isolation as a hydrochloride salt rather than a free base. Free secondary amines bearing adjacent ester moieties are notoriously susceptible to degradation. Under ambient conditions, the nucleophilic nitrogen can attack the adjacent ester (if stereochemically permissible) to form oligomers or diketopiperazines, or catalyze auto-hydrolysis.

By protonating the secondary amine (pKa ~8.5–9.0) with hydrochloric acid, the nitrogen is rendered non-nucleophilic. This thermodynamic sink ensures the compound remains a free-flowing, bench-stable white solid rather than a hygroscopic oil, significantly extending its shelf life and ensuring stoichiometric precision during library synthesis[1].

Quantitative Data Summary

| Property | Value | Causality / Significance |

| CAS Number | 2137996-53-1 (General) / 102389-89-9 (cis)[1][2] | Essential for procurement and exact stereochemical targeting. |

| Molecular Formula | C8H14ClNO4[1] | Accounts for the HCl salt, crucial for precise molar calculations. |

| Molecular Weight | 223.65 g/mol [1] | Low MW allows high ligand efficiency in fragment-based design. |

| Appearance | White solid[1] | Indicates high purity and crystalline stability. |

| Storage Conditions | 2-8°C[1] | Prevents slow thermal degradation and moisture absorption. |

| Calculated LogP | -0.74 (Free base)[3] | Highly hydrophilic; improves aqueous solubility of hydrophobic payloads. |

| Topological Polar Surface Area | ~64.6 Ų (Free base)[4] | Optimal for membrane permeability when incorporated into larger leads. |

Synthetic Methodology: The 1,3-Dipolar Cycloaddition

To construct the highly substituted pyrrolidine core with strict stereocontrol, the industry standard relies on a 1,3-dipolar cycloaddition . This method is favored because it establishes the relative stereochemistry of the C3 and C4 positions directly from the geometry of the starting alkene (dipolarophile).

Figure 1: Stereoselective synthesis of dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; the precipitation in the final step acts as both an isolation and a purification mechanism.

-

Ylide Generation: In a flame-dried flask under nitrogen, dissolve an N-benzylidene glycine ester derivative (1.0 eq) in dry dichloromethane (DCM). Add triethylamine (1.2 eq) and a catalytic amount of Silver Acetate (AgOAc, 5 mol%). Stir for 15 minutes at room temperature to generate the azomethine ylide in situ.

-

Cycloaddition: Dropwise, add dimethyl maleate (for the cis-isomer) or dimethyl fumarate (for the trans-isomer) (1.1 eq). The stereospecific nature of the concerted cycloaddition ensures the alkene geometry is perfectly translated to the pyrrolidine core. Stir for 12 hours.

-

Workup & Deprotection: Quench with saturated aqueous NH4Cl. Extract the organic layer, dry over Na2SO4, and concentrate. If an N-benzyl protecting group was used, subject the crude intermediate to hydrogenolysis (Pd/C, H2 gas, 1 atm) in methanol for 4 hours. Filter through Celite and concentrate to yield the free base.

-

Salt Formation: Dissolve the crude free base in minimal dry diethyl ether. Cool the flask to 0°C. Slowly add 4.0 M HCl in dioxane (1.1 eq) dropwise.

-

Isolation: A white precipitate will immediately form. Filter the solid, wash with cold diethyl ether (3 x 10 mL), and dry under high vacuum to afford Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride as a pure white solid.

Analytical Characterization & Self-Validating Systems

Relying solely on standard UV-HPLC for this compound is a common pitfall. Because the molecule lacks an extended conjugated π -system, its UV absorbance at standard wavelengths (e.g., 254 nm) is negligible.

Expert Insight: To create a self-validating analytical protocol, you must use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) .

Step-by-Step HPLC-ELSD Protocol

-

Column Selection: Use a robust C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) capable of handling highly polar analytes.

-

Mobile Phase Preparation:

-

Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). (TFA acts as an ion-pairing agent, improving the peak shape of the protonated amine).

-

Phase B: Acetonitrile with 0.1% TFA.

-

-

Gradient Elution: Run a shallow gradient from 2% B to 60% B over 15 minutes. The high polarity of the compound means it will elute early; starting at a low organic percentage prevents solvent-front co-elution.

-

Detection: Set the ELSD drift tube temperature to 50°C and the nebulizer gas (N2) pressure to 40 psi. This will accurately quantify the compound regardless of its lack of chromophores.

Applications in Advanced Drug Discovery

The true power of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride lies in its orthogonal reactivity. The secondary amine can be functionalized first, followed by the selective or global saponification of the C3/C4 methyl esters to yield carboxylic acids for further amide coupling.

This makes it an exceptional scaffold for Proteolysis Targeting Chimeras (PROTACs) , where rigidified linkers are required to optimize the spatial distance and orientation between the E3 ligase ligand and the target protein ligand.

Figure 2: Drug discovery workflow utilizing the pyrrolidine-3,4-dicarboxylate scaffold.

By systematically applying this scaffold, researchers can rapidly generate diverse, sp3-enriched libraries that exhibit superior pharmacokinetic profiles compared to traditional flat heteroaromatic systems.

References

- Sigma-Aldrich. "3,4-dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride | 2137996" Sigma-Aldrich Catalog.

- Shanghai Yubo Biological Technology. "顺式-二甲基吡咯烷-3,4-二羧酸盐酸盐, 98% - 钰博生物" Yubo Biological.

- Chem-Space. "3,4-dimethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate" Chem-Space Database.

- Guidechem. "pyrrolidine-2,5-dicarboxylic acid dimethyl ester 90088-52-1 wiki" Guidechem Chemical Dictionary.

Sources

- 1. 顺式-二甲基吡咯烷-3,4-二羧酸盐酸盐, 98% YB702532 C - 钰博生物官方商城 - 钰博生物-试剂盒,ELISA试剂盒,检测试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂,细胞培养试剂 [shybsw.net]

- 2. 3,4-dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride | 2137996-53-1 [sigmaaldrich.com]

- 3. 3,4-dimethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate - C8H13NO4 | CSSB00138562527 [chem-space.com]

- 4. guidechem.com [guidechem.com]

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of Dimethyl Pyrrolidine-3,4-Dicarboxylate Hydrochloride

Executive Summary

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (CAS: 2137996-53-1) is a highly specialized, conformationally restricted building block widely utilized in the synthesis of complex peptidomimetics and novel alkaloid-based therapeutics. For researchers and drug development professionals, the precise determination of its exact mass and molecular weight is foundational. These metrics dictate downstream analytical validation, pharmacokinetic profiling, and synthetic quality control.

As an Application Scientist, I have structured this guide to move beyond basic specifications. We will explore the causality behind the mass spectrometry behavior of this hydrochloride salt, detailing why specific ionization phenomena occur and how to build a self-validating analytical workflow to measure it accurately.

Mass & Molecular Weight Specifications

In mass spectrometry and synthetic chemistry, distinguishing between average molecular weight (MW) and monoisotopic exact mass is critical.

-

Molecular Weight (MW): Accounts for the natural isotopic abundance of all elements in the compound. This is the metric used for stoichiometric calculations during benchtop synthesis.

-

Monoisotopic Exact Mass: Calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O, ^35Cl). This is the primary target metric used in High-Resolution Mass Spectrometry (HRMS)[1].

Quantitative Mass Data Summary

The following table summarizes the physicochemical mass properties for both the free base and the hydrochloride salt forms of the molecule.

| Chemical Property | Free Base (C8H13NO4) | Hydrochloride Salt (C8H14ClNO4) |

| Average Molecular Weight | 187.19 g/mol | 223.66 g/mol |

| Monoisotopic Exact Mass | 187.08446 Da | 223.06114 Da[1] |

| Target Ion in ESI+ (m/z) | 188.09174 [M+H]+ | 188.09174 [M-HCl+H]+ |

Causality in Experimental Observation: When analyzing the hydrochloride salt via Electrospray Ionization (ESI) in positive mode, the non-covalent HCl molecule readily dissociates in the ion source. Therefore, the observed exact mass in the mass spectrometer corresponds to the protonated free base [M+H]+ at m/z 188.09174, rather than the intact salt. Searching for the exact mass of the salt (223.06114 Da) in positive ESI will typically yield no results unless specific adduction or negative mode halogen detection is employed.

Experimental Methodology: Self-Validating HRMS Protocol

To ensure absolute scientific integrity and trustworthiness, the following step-by-step protocol details a self-validating system for determining the exact mass of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Step 1: Sample Preparation

-

Stock Solution: Weigh exactly 1.0 mg of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride and dissolve it in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

-

Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Causality: Formic acid acts as an abundant proton donor, facilitating the formation of the [M+H]+ ion and ensuring high ionization efficiency in positive ESI mode while suppressing unwanted sodium [M+Na]+ adducts.

-

Step 2: Instrument Calibration & Lock Mass Setup

-

Primary Calibration: Calibrate the mass spectrometer using a standard tuning mix (e.g., sodium formate) to achieve a baseline mass accuracy of < 2 ppm.

-

Lock Mass Infusion: Implement a continuous background infusion of Leucine Enkephalin (m/z 556.2771) as an internal lock mass.

-

Causality: Environmental fluctuations (temperature shifts, electronic drift) cause slight deviations in mass analyzers. A lock mass provides real-time, scan-by-scan correction, ensuring the empirical mass perfectly aligns with the theoretical exact mass.

-

Step 3: Data Acquisition & Self-Validation (Blank Subtraction)

-

Blank Injection: Inject a solvent blank (50:50 MeOH:H2O + 0.1% FA) prior to the sample.

-

Sample Acquisition: Inject 5 µL of the sample. Acquire data in ESI+ mode over a mass range of m/z 50–500.

-

Self-Validation: Subtract the blank spectra from the sample spectra. This eliminates background isobaric interferences and definitively confirms that the m/z 188.0917 peak is endogenous to the analyte and not a system contaminant.

Visualizing the Analytical Workflows

Logical workflow for HRMS analysis of Dimethyl pyrrolidine-3,4-dicarboxylate.

Fragmentation Pathways & Structural Elucidation

In tandem mass spectrometry (MS/MS), applying Collision-Induced Dissociation (CID) to the parent ion (m/z 188.0917) yields specific fragment ions that validate the molecular structure. Understanding this logical relationship is key to confirming the identity of the dicarboxylate ester.

-

Neutral Loss of Methanol: The methyl ester groups at the 3 and 4 positions of the pyrrolidine ring are highly susceptible to cleavage. The neutral loss of CH3OH (-32 Da) results in an intense fragment at m/z 156.065.

-

Decarbonylation: Subsequent loss of carbon monoxide (-28 Da) from the remaining ester carbonyl yields a secondary fragment at m/z 128.070.

Proposed CID fragmentation pathway for the protonated free base.

Conclusion

For Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, the average molecular weight is 223.66 g/mol , and the exact monoisotopic mass is 223.06114 Da[1]. By understanding the causality behind ESI ionization—specifically the dissociation of the hydrochloride salt—analysts can accurately target the free base exact mass (m/z 188.09174) during HRMS method development. Implementing self-validating protocols with internal lock masses and blank subtractions ensures the highest degree of trustworthiness in structural confirmation and downstream drug development workflows.

References

-

Title: DUFKNCLUXASETI-UHFFFAOYSA-N - Explore - PubChemLite Source: uni.lu URL: [Link]

Sources

Advanced Technical Guide: Dimethyl Pyrrolidine-3,4-Dicarboxylate Hydrochloride in Drug Discovery

Executive Summary

In contemporary drug discovery, conformationally restricted scaffolds are paramount for optimizing target affinity, selectivity, and metabolic stability. Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (CAS: 2137996-53-1) and its specific stereoisomers (e.g., the cis-isomer, CAS: 102389-89-9) serve as highly versatile, bifunctional building blocks. By locking the dihedral angles of the attached functional groups, this pyrrolidine core minimizes the entropic penalty upon target binding. This makes it a privileged scaffold for the synthesis of peptidomimetics, protease inhibitors, and GPCR ligands .

This whitepaper provides an in-depth analysis of the physicochemical properties, safety data, mechanistic utility, and self-validating synthetic protocols associated with this compound.

Physicochemical Profiling & Safety Data (SDS)

Understanding the baseline physicochemical properties and handling requirements is critical for integrating this scaffold into high-throughput library synthesis or scale-up manufacturing . The quantitative data is summarized in the tables below.

Table 1: Chemical Identity & Physicochemical Properties

| Property | Value / Specification |

| Chemical Name | Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride |

| CAS Numbers | 2137996-53-1 (Unspecified stereochemistry); 102389-89-9 (cis-isomer) |

| Molecular Formula | C₈H₁₄ClNO₄ (C₈H₁₃NO₄ · HCl) |

| Molecular Weight | 223.65 g/mol |

| Physical State | Solid (White to off-white powder) |

| Topological Polar Surface Area (TPSA) | 64.6 Ų (Free base) |

| Hydrogen Bond Donors / Acceptors | 2 / 4 (Hydrochloride salt) |

Table 2: Safety Data Sheet (SDS) & Handling Summary

| Category | Specification / Guideline |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |

| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. |

| Precautionary Statements | P261 : Avoid breathing dust. P280 : Wear protective gloves/eye protection. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. |

| Storage Conditions | Store under an inert atmosphere (Argon/Nitrogen) at Room Temperature. For long-term preservation, 2-8°C is recommended to prevent ester hydrolysis. |

| Handling | Highly hygroscopic. Handle in a certified fume hood. |

Mechanistic Utility in Scaffold Design

The primary value of dimethyl pyrrolidine-3,4-dicarboxylate lies in its vector projection capabilities . In rational drug design, flexible aliphatic chains often suffer from a high entropic penalty upon binding to a target protein. By embedding the carboxylate pharmacophores into a rigid 5-membered pyrrolidine ring, medicinal chemists can precisely direct hydrogen-bond acceptors and hydrophobic groups into specific binding pockets .

-

Causality of Design : The secondary amine (N1) serves as a functionalizable handle for N-alkylation or acylation, allowing the molecule to grow toward the solvent-exposed region or a secondary binding pocket. Simultaneously, the C3 and C4 esters act as orthogonal anchor points that can be selectively hydrolyzed and coupled to distinct amino acids, creating a highly rigid peptidomimetic backbone.

Fig 1: Pharmacophore vector projection enabled by the rigid pyrrolidine-3,4-dicarboxylate core.

Experimental Workflows: Orthogonal Functionalization

To utilize this compound effectively, researchers must employ protocols that prevent epimerization at the C3/C4 stereocenters while ensuring complete conversion. The following protocol describes a self-validating system for N-acylation followed by controlled ester saponification .

Protocol: N-Acylation and Saponification for Peptidomimetic Synthesis

Step 1: Free-basing and N-Acylation

-

Action : Suspend Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Causality : The HCl salt must be neutralized to liberate the nucleophilic secondary amine. DIPEA is explicitly chosen over triethylamine because its steric bulk minimizes base-catalyzed epimerization at the sensitive C3/C4 alpha-protons. Conducting the addition at 0°C mitigates exothermic degradation.

-

Action : Add the target acyl chloride or pre-activated carboxylic acid (1.1 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Validation Check : Monitor via TLC (Ninhydrin stain) and LC-MS. The starting material will stain active (purple/brown for secondary amine), while the N-acylated product will not. LC-MS must show the complete disappearance of the m/z 188 [M+H]⁺ peak (free base) and the appearance of the target mass. Self-correction: If m/z 188 persists, add an additional 0.2 eq of DIPEA and 0.1 eq of acylating agent.

Step 2: Controlled Saponification

-

Action : Isolate the intermediate and dissolve it in a 3:1:1 mixture of THF:MeOH:H₂O. Add LiOH·H₂O (2.2 eq) at room temperature.

-

Causality : The mixed solvent system is critical. THF dissolves the organic substrate, H₂O dissolves the inorganic base, and MeOH acts as a phase-transfer homogenizer. LiOH is selected because it is mild enough to hydrolyze the methyl esters without cleaving the newly formed N-amide bond.

-

Validation Check : Monitor via LC-MS. The diester will sequentially hydrolyze to the monoester, then the diacid. The reaction is only complete when the monoester intermediate peak completely vanishes.

Fig 2: Synthetic workflow for integrating the pyrrolidine scaffold into peptidomimetics.

References

-

Chem-Space . "3,4-dimethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate Structural Data." Chem-Space Database. URL: [Link]

Thermodynamic stability of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride

An In-Depth Technical Guide to the Thermodynamic Stability of Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes established regulatory principles with robust experimental methodologies, offering field-proven insights into the causality behind experimental design. We will explore the critical techniques for thermal analysis, forced degradation, and long-term stability assessment, providing detailed, self-validating protocols. The objective is to equip researchers with the necessary tools to build a complete stability profile, ensuring the development of a safe, stable, and effective drug substance.

Introduction: The Critical Role of Salt Form and Stability

In pharmaceutical development, converting an API into a salt form is a common strategy to enhance its physicochemical properties. Hydrochloride (HCl) salts, in particular, are frequently employed to improve aqueous solubility and chemical stability.[1][2] The formation of an HCl salt can protect labile functional groups, such as the amine in the pyrrolidine ring, by protonating them, thereby reducing their nucleophilicity and susceptibility to degradation.[3][4] This modification can lead to a more defined crystalline structure, which often contributes to a more stable solid-state form.[3]

The stability of these HCl salts is paramount, as any degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened product shelf-life.[5] Therefore, a thorough investigation of the thermodynamic stability of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is not merely a regulatory requirement but a fundamental scientific necessity. This guide outlines a systematic approach to this evaluation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[6][7]

The Regulatory Landscape: ICH Stability Guidelines

Any stability testing program must be designed and executed in accordance with the ICH guidelines, which provide a harmonized approach for the European Union, Japan, and the United States.[7][8] The primary guideline, ICH Q1A(R2), outlines the core stability data package required for new drug substances.[7] It mandates testing under various environmental conditions to establish a re-test period for the drug substance and recommend appropriate storage conditions.[6][7]

Key studies stipulated by the ICH include:

-

Forced Degradation (Stress Testing): To identify likely degradation products and establish the intrinsic stability of the molecule.[9][10]

-

Formal Stability Studies: Long-term and accelerated studies to determine the re-test period or shelf life.[11][12]

This guide will focus on the practical implementation of these studies for Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride.

Foundational Analysis: Physicochemical Characterization

Before embarking on extensive stability trials, a baseline characterization of the API is essential. This initial data provides a reference point for all subsequent stability-indicating tests.

| Parameter | Method(s) | Rationale |

| Appearance | Visual Inspection | To detect changes in color or physical state (e.g., from crystalline to amorphous). |

| Identity | FTIR, NMR Spectroscopy | To confirm the molecular structure and provide a spectral fingerprint for comparison. |

| Purity/Assay | HPLC-UV, qNMR | To establish the initial purity and concentration of the API in the batch being tested. |

| Water Content | Karl Fischer Titration | To quantify the amount of water present, as moisture can significantly accelerate degradation reactions.[3] |

| Crystallinity | X-Ray Powder Diffraction (XRPD) | To determine if the material is crystalline or amorphous and to detect any changes in polymorphic form during stability studies.[13] |

Core Methodologies for Stability Assessment

A multi-faceted experimental approach is required to build a comprehensive thermodynamic stability profile. This involves thermal analysis to understand acute thermal stress and longer-term isothermal and forced degradation studies to understand chemical stability over time.

Thermal Analysis: Probing the Limits of Stability

Thermal analysis techniques provide rapid insights into the physical and chemical changes that occur upon heating. They are invaluable for identifying melting points, phase transitions, and decomposition temperatures.[14]

DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[13][14] It is used to determine the melting point and enthalpy of fusion, which are characteristic of a specific crystalline form.

Experimental Protocol: DSC Analysis

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.[14]

-

Sample Preparation: Accurately weigh 2-5 mg of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride into a pin-holed aluminum pan.

-

Analysis: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample from 25 °C to a temperature beyond its decomposition point (e.g., 300 °C) at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).[14]

-

Data Interpretation: An endothermic peak will indicate the melting point.[13] A sharp exothermic event following the melt often signifies decomposition.[15][16]

TGA measures the change in mass of a sample as a function of temperature.[14] It is critical for identifying the temperature at which decomposition begins and for quantifying the loss of volatiles like water or solvents.[15]

Experimental Protocol: TGA Analysis

-

Calibration: Calibrate the TGA balance using certified weights and the temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Analysis: Place the sample pan in the TGA furnace.

-

Heating Program: Heat the sample from 25 °C to a temperature well beyond complete decomposition (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).[17]

-

Data Interpretation: A step-wise loss in mass indicates a degradation event. The onset temperature of this mass loss is a key indicator of thermal stability.[15] For a hydrated salt, an initial mass loss at lower temperatures (e.g., < 120 °C) would correspond to the loss of water.[16]

Data Presentation: Hypothetical Thermal Analysis Results

| Analysis | Parameter | Result | Interpretation |

| DSC | Melting Onset | 175.2 °C | Onset of melting of the crystalline solid. |

| Melting Peak | 178.5 °C | Peak melting temperature. | |

| Decomposition Onset | ~190 °C (Exotherm) | The compound begins to decompose shortly after melting. | |

| TGA | Mass Loss (30-120 °C) | 0.2% | Negligible water/solvent content, indicating an anhydrous salt. |

| Onset of Decomposition | 188.5 °C | The temperature at which significant mass loss begins, corroborating DSC data. |

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies are the cornerstone of developing a stability-indicating method.[9] By subjecting the API to conditions more severe than those used for accelerated stability testing, we can intentionally generate degradation products.[18][19] This helps to elucidate potential degradation pathways and ensures the analytical method can separate and quantify these impurities.[9] The goal is to achieve 5-20% degradation of the API.[19]

Potential Degradation Pathways: Based on the structure—a pyrrolidine ring with two methyl ester groups—the following degradation pathways are plausible under stress conditions:

-

Hydrolysis (Acidic/Basic): The ester functional groups are susceptible to hydrolysis, which would yield the corresponding carboxylic acids (mono- and di-acid). The lactam ring in the pyrrolidine core is generally stable but can be cleaved under harsh conditions.[20]

-

Oxidation: The nitrogen atom and adjacent carbons in the pyrrolidine ring could be susceptible to oxidation.

-

Thermal Degradation: High temperatures could induce decarboxylation or more complex ring-opening reactions.[21]

Experimental Protocol: Forced Degradation Study

-

Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize samples before HPLC analysis.[20]

-

Base Hydrolysis: Dissolve the API in 0.1 M NaOH at room temperature. Due to the high reactivity of esters with bases, sample at shorter intervals (e.g., 30 min, 1, 2, 4 hours). Neutralize samples before analysis.[20]

-

Oxidative Degradation: Dissolve the API in a solution of 3% hydrogen peroxide at room temperature. Protect from light. Sample at 2, 4, 8, and 24 hours.

-

Thermal Degradation: Store the solid API in an oven at 80°C. Sample at 1, 3, and 7 days. Dissolve in mobile phase for analysis.

-

Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Use a photodiode array (PDA) detector to check for peak purity and an MS detector to obtain mass information on any new peaks.

Isothermal Stability Testing (ICH Formal Study)

This is the definitive test to establish the re-test period. It involves storing the API under controlled temperature and humidity conditions for an extended duration.[11]

Experimental Protocol: ICH Stability Study

-

Batch Selection: Use at least three primary batches of the API for the study.[7]

-

Container Closure: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions: Place samples in validated stability chambers set to the following conditions as per ICH Q1A(R2):[11]

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Schedule: Pull samples for analysis at specified time points.

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

-

Accelerated: 0, 3, 6 months.

-

-

Analytical Tests: At each time point, perform a suite of tests including:

-

Appearance

-

Assay

-

Purity (quantification of degradation products)

-

Water Content

-

The Analytical Workhorse: Stability-Indicating HPLC Method

A validated stability-indicating method (SIM) is an analytical procedure used to detect changes in the quality of a drug substance over time.[18] For Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, a reversed-phase HPLC method is typically the most suitable.[22]

Key Attributes of a Stability-Indicating HPLC Method:

-

Specificity: The method must be able to produce a complete separation of the main peak (API) from all potential degradation products and any process impurities.[18] The forced degradation samples are used to prove this.

-

Accuracy & Precision: The method must provide accurate and reproducible quantitative results.

-

Linearity: The detector response must be linear over a defined concentration range.

-

Robustness: The method should be reliable under small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Protocol: Method Development Outline

-

Column Selection: Start with a C18 column (e.g., 250 x 4.6 mm, 5 µm), which is a versatile choice for many small molecules.

-

Mobile Phase: Use a gradient elution with a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The acidic pH will ensure the pyrrolidine nitrogen is protonated and improve peak shape.

-

Detection: Use a UV detector at a wavelength where the API has significant absorbance (e.g., determined by a UV scan).

-

Optimization: Inject the forced degradation samples. Adjust the gradient profile, mobile phase pH, and other parameters to achieve baseline separation (>1.5) between the API and all degradation product peaks.

-

Validation: Once optimized, fully validate the method according to ICH Q2(R1) guidelines.

Conclusion: Synthesizing a Complete Stability Profile

The thermodynamic stability assessment of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a systematic investigation that integrates thermal analysis, forced degradation, and long-term isothermal studies. By employing the robust methodologies outlined in this guide, researchers can build a comprehensive stability profile. This profile is essential for identifying critical quality attributes, establishing appropriate storage conditions and a re-test period, and ensuring the development of a safe and effective pharmaceutical product. The causality-driven approach—understanding why specific tests are chosen and how they interrelate—is key to navigating the complex but critical path of drug development.

References

- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

- ICH. Quality Guidelines.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- Unknown. (2025). Hydrochloride salt: Significance and symbolism.

- Slideshare. Ich guideline for stability testing.

- Patsnap Eureka. (2025). Hydrochloric Acid Stability Requirements in Development Phases.

- UK Meds Online. (2025). What is Hydrochloride? – Definition & Chemical Explained.

- ICH. (2010). Q1A(R2) Guideline.

- Benchchem. A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.

- Benchchem. Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.

- Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- Unknown. (2025). A combined theoretical and experimental study of the pyrolysis of pyrrolidine.

- ResearchGate. Results of isothermal stress testing at 50 °C for 4 weeks.

- Unknown. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

- PMC. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.

- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.

- ResearchGate. Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry | Request PDF.

- PMC. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.

- PMC. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments.

- PMC - NIH. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.

- Almac. Spotlight on stability: API and drug product testing.

- Unknown. (2012). Stability Testing of Pharmaceutical Products.

- ResearchGate. TGA (red trace) of TMZ ? HCl dihydrate salt bulk material. Water loss....

- PMC. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids.

- European Pharmaceutical Review. (2013). Isothermal calorimetry in the pharmaceutical sciences.

- Unknown. Development of forced degradation and stability indicating studies of drugs—A review.

- Googleapis.com. (2013). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.

- Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.

- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

- Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

- Journal of Medicinal Chemistry. (2005). Stability assessment of pharmaceuticals and biopharmaceuticals by isothermal calorimetry.

- ACD/Labs. An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies.

- ResearchGate. (2023). (PDF) Stability indicating RP‐HPLC method for determination of dimethyl fumarate in presence of its main degradation products.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. ukmedsonline.co.uk [ukmedsonline.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrochloric Acid Stability Requirements in Development Phases [eureka.patsnap.com]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. ICH Official web site : ICH [ich.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. japsonline.com [japsonline.com]

- 13. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. azom.com [azom.com]

- 16. researchgate.net [researchgate.net]

- 17. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-depth Technical Guide to Determining the Solubility Profile of Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1][2] It is a critical physicochemical parameter that profoundly influences bioavailability, formulation design, and ultimately, the therapeutic efficacy of a drug candidate.[3] A comprehensive understanding of an API's solubility in various organic solvents is not merely an academic exercise; it is a vital step in process chemistry, enabling the optimization of crystallization for purification, the selection of appropriate vehicles for preclinical studies, and the development of stable, effective dosage forms.[4] This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.[5][6][7]

Understanding the Molecule: Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a pyrrolidine derivative, a class of compounds of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active molecules.[5][6] The hydrochloride salt form suggests that the pyrrolidine nitrogen is protonated, enhancing its polarity and potential for aqueous solubility. The presence of two methyl ester groups also contributes to its chemical reactivity and potential for hydrogen bonding.

Physicochemical Properties (Predicted):

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ClNO₄ | [8] |

| Molecular Weight | 223.65 g/mol | [8] |

| TPSA (Topological Polar Surface Area) | 64.63 Ų | [9] |

| LogP (Predicted) | -0.832 | [9] |

| Hydrogen Bond Acceptors | 5 | [9] |

| Rotatable Bonds | 2 | [9] |

The predicted low LogP value and significant TPSA suggest a compound with a degree of polarity, which will be a key factor in its solubility behavior across different organic solvents.

Strategic Solvent Selection: A Polarity-Driven Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Therefore, a strategic selection of organic solvents spanning a range of polarities is crucial for building a comprehensive solubility profile. The polarity of a solvent is influenced by its dipole moment, dielectric constant, and hydrogen bonding capacity.[10][11]

Table of Recommended Solvents for Solubility Screening:

| Solvent | Polarity Index (P') | Hydrogen Bonding | Rationale for Inclusion |

| Heptane | 0.1 | Non-polar aprotic | Represents non-polar environments. |

| Toluene | 2.4 | Non-polar aprotic | Aromatic, non-polar solvent.[11] |

| Diethyl Ether | 2.8 | Polar aprotic | A common, relatively non-polar ether.[11] |

| Dichloromethane | 3.1 | Polar aprotic | A versatile chlorinated solvent.[11] |

| Tetrahydrofuran (THF) | 4.0 | Polar aprotic | A cyclic ether with moderate polarity.[11] |

| Ethyl Acetate | 4.4 | Polar aprotic | An ester with moderate polarity.[11] |

| Acetone | 5.1 | Polar aprotic | A common polar aprotic solvent.[11] |

| Isopropanol | 3.9 | Polar protic | A common polar protic alcohol.[11] |

| Ethanol | 4.3 | Polar protic | A highly polar protic solvent. |

| Methanol | 5.1 | Polar protic | The most polar of the common alcohols.[11] |

| Acetonitrile | 5.8 | Polar aprotic | A polar aprotic solvent with a strong dipole moment.[11] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar aprotic | A highly polar aprotic solvent.[11] |

| Water | 10.2 | Polar protic | As a reference for aqueous solubility.[11] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[3][12][13] This equilibrium method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Sources

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. physchemres.org [physchemres.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 7. EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production - Google Patents [patents.google.com]

- 8. cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 9. chemscene.com [chemscene.com]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. Polarity Index [macro.lsu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a multitude of biologically active compounds and FDA-approved drugs, prized for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional orientation.[1] The dicarboxylate functionality at the 3 and 4 positions offers versatile handles for further chemical elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document provides a comprehensive, step-by-step guide for the synthesis of dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, designed for researchers in organic and medicinal chemistry. The protocol is structured to ensure scientific integrity, providing not only the procedural steps but also the underlying chemical principles and justifications for experimental choices.

Synthetic Strategy Overview

The synthesis of dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is strategically designed as a three-stage process. This approach ensures a high-yielding and pure final product. The overall synthetic pathway is depicted below:

Figure 2: 1,3-Dipolar cycloaddition reaction.

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzylglycine (16.5 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol), and anhydrous toluene (250 mL).

-

Heat the mixture to reflux with vigorous stirring. The reaction mixture will become clear as the reagents dissolve and react to form the azomethine ylide.

-

After 30 minutes at reflux, add dimethyl maleate (14.4 g, 0.1 mol) dropwise to the reaction mixture over a period of 15 minutes.

-

Continue to heat the reaction at reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure N-benzyl-dimethyl-pyrrolidine-3,4-dicarboxylate as a viscous oil.

Protocol 2: N-Debenzylation to Yield Dimethyl pyrrolidine-3,4-dicarboxylate

This protocol describes the removal of the N-benzyl protecting group using catalytic hydrogenolysis.

Reaction Scheme:

Figure 3: N-Debenzylation via catalytic hydrogenolysis.

Procedure:

-

In a 250 mL hydrogenation flask, dissolve the N-benzyl-dimethyl-pyrrolidine-3,4-dicarboxylate (from Protocol 1) in anhydrous methanol (100 mL).

-

Carefully add Pearlman's catalyst (20% Pd(OH)₂/C, ~10 mol% Pd) to the solution. Caution: The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere or as a slurry in the solvent.

-

Seal the flask and connect it to a hydrogen gas source.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. [2]5. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 8-12 hours).

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (3 x 20 mL). Caution: Do not allow the catalyst on the filter pad to dry completely in the air. Quench the catalyst with water before disposal. [2]9. Combine the filtrates and concentrate under reduced pressure to yield the crude dimethyl pyrrolidine-3,4-dicarboxylate as the free base. This product is often used in the next step without further purification.

Protocol 3: Formation of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride

This protocol details the conversion of the free amine to its hydrochloride salt.

Procedure:

-

Dissolve the crude dimethyl pyrrolidine-3,4-dicarboxylate (from Protocol 2) in anhydrous diethyl ether (100 mL).

-

Cool the solution in an ice bath with stirring.

-

Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until precipitation of a white solid is complete.

-

Continue stirring the suspension in the ice bath for 30 minutes.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the solid under vacuum to obtain pure dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Protocol 1 | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Monitor the reaction closely by TLC and adjust the reaction time accordingly. |

| Incomplete debenzylation in Protocol 2 | Catalyst poisoning by the amine product; poor quality catalyst. | Add a small amount of a weak acid like acetic acid to the reaction mixture to protonate the product amine and prevent catalyst deactivation. [3][4]Ensure the catalyst is active. |

| Product is an oil, not a solid in Protocol 3 | Residual solvent; impurities. | Ensure the starting free base is sufficiently pure. Triturate the oil with fresh anhydrous diethyl ether or another non-polar solvent to induce crystallization. |

References

-

Ji, H., Jing, Q., Huang, J., & Silverman, R. B. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Tetrahedron, 68(5), 1359–1366. [Link]

-

Ji, H., Jing, Q., Huang, J., & Silverman, R. B. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Dimethyl Pyrrolidine-3,4-Dicarboxylate Hydrochloride as a Strategic Building Block in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their chemical composition. Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (CAS: 2137996-53-1) has emerged as a highly versatile, conformationally restricted building block. By offering orthogonal reactivity—a secondary amine capable of functionalization and two ester groups primed for reduction or amidation—this scaffold enables the rapid assembly of complex bicyclic systems (e.g., octahydropyrrolo[3,4-c]pyrroles) and potent immunomodulators.

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical scaffold design and bench-level execution. This document details the mechanistic rationale, validated synthetic protocols, and pharmacological applications of this crucial intermediate.

Mechanistic Rationale & Stereochemical Considerations

The utility of dimethyl pyrrolidine-3,4-dicarboxylate lies in its precise stereochemistry and functional group density. The core is typically synthesized via a highly diastereoselective [3+2] cycloaddition between an azomethine ylide and dimethyl fumarate (trans-isomer) or dimethyl maleate (cis-isomer) .

Causality in Scaffold Selection:

-

Conformational Rigidity: The five-membered pyrrolidine ring restricts the rotational degrees of freedom of the attached 3,4-substituents. This rigidity reduces the entropic penalty upon target binding, a principle heavily leveraged in the design of kinase inhibitors and peptidomimetics.

-

Orthogonal Reactivity: The hydrochloride salt form stabilizes the secondary amine, preventing premature lactamization or oxidative degradation during storage. During synthesis, the amine can be selectively protected (e.g., with Boc or Cbz) or alkylated, leaving the diesters available for subsequent transformations such as reduction to diols or direct amidation.

Application I: Synthesis of Octahydropyrrolo[3,4-c]pyrrole Scaffolds

Octahydropyrrolo[3,4-c]pyrroles are privileged bicyclic diamines frequently utilized as spacers in antibiotics (e.g., fluoroquinolone analogs) and central nervous system (CNS) therapeutics. The synthesis relies on the reduction of the 3,4-diesters to primary alcohols, followed by activation and cyclization.

Synthetic workflow from pyrrolidine-3,4-dicarboxylate to the bicyclic scaffold.

Step-by-Step Methodologies

Protocol A: N-Boc Protection of the Pyrrolidine Core

-

Rationale: The starting material is an HCl salt. To allow nucleophilic attack on Di-tert-butyl dicarbonate (Boc₂O), the amine must be liberated using a mild organic base.

-

Procedure:

-

Suspend Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

-

Add triethylamine (Et₃N, 2.5 eq) dropwise. Causality: The excess base neutralizes the HCl salt and catalyzes the subsequent protection.

-

Add Boc₂O (1.1 eq) in portions.

-

Warm to room temperature and stir for 4 hours.

-

-

Self-Validation: Monitor via TLC (Ninhydrin stain). The starting material will appear as a dark purple spot (free amine), which will disappear as the reaction completes. CO₂ evolution during Boc₂O addition physically confirms the reaction is proceeding.

Protocol B: Reduction to Pyrrolidine-3,4-diyldimethanol

-

Rationale: Lithium aluminum hydride (LiAlH₄) is required to fully reduce the ester groups to primary alcohols without cleaving the N-Boc protecting group (which is stable to hydride reduction at low temperatures).

-

Procedure:

-

Dissolve the N-Boc protected diester in anhydrous THF and cool to 0 °C under argon.

-

Carefully add LiAlH₄ (2.5 eq) in small portions. Causality: THF is used as an aprotic solvent to prevent violent quenching of the hydride, while the 0 °C temperature controls the exothermic reduction.

-

Stir at room temperature for 12 hours.

-

Fieser Workup (Critical): Quench by sequentially adding n mL H₂O, n mL 15% NaOH, and 3n mL H₂O (where n is the mass of LiAlH₄ in grams).

-

-

Self-Validation: The Fieser workup traps the aluminum salts as a granular, filterable white solid. If a gelatinous mass forms, the quench was improperly executed, which will trap the highly water-soluble diol product and destroy the yield.

Protocol C: Cyclization to the Bicyclic System

-

Rationale: The diol must be converted into a superior leaving group (mesylate) to facilitate a double Sₙ2 displacement by a primary amine.

-

Procedure:

-

React the diol with Methanesulfonyl chloride (MsCl, 2.5 eq) and Et₃N (3.0 eq) in DCM at 0 °C to form the dimesylate.

-

Isolate the dimesylate via aqueous extraction (wash with 1M HCl to remove excess Et₃N).

-

Dissolve the dimesylate in toluene, add benzylamine (3.0 eq), and reflux at 110 °C for 18 hours.

-

-

Self-Validation: LC-MS analysis of the crude mixture should show the complete disappearance of the dimesylate mass and the emergence of the [M+H]⁺ peak corresponding to the N-benzyl octahydropyrrolo[3,4-c]pyrrole.

Application II: Development of Diprovocims (TLR1/TLR2 Agonists)

Beyond bicyclic scaffolds, the trans-enantiomers of pyrrolidine-3,4-dicarboxylate are the foundational building blocks for Diprovocims , a class of exceptionally potent Toll-like Receptor 1/2 (TLR1/TLR2) agonists .

In this application, the diester is not reduced. Instead, it is hydrolyzed and subjected to double amidation. The rigid trans-pyrrolidine core acts as a precise spacer, orienting two binding motifs at the exact angle required to physically cross-link TLR1 and TLR2 on the macrophage surface, thereby initiating the immune signaling cascade.

Signaling cascade initiated by pyrrolidine-based Diprovocim TLR1/TLR2 agonists.

Stereochemical Causality in Pharmacology: Research demonstrates that only the (S,S)-pyrrolidine-3,4-dicarboxylate core expresses maximal activity. The (R,R) enantiomer fails to correctly position the 2-phenylcyclopropylamine amide substituents into the hydrophobic pockets of the TLR heterodimer, resulting in a dramatic loss of TNF-α release capability .

Quantitative Data: Reaction Optimization

To maximize throughput when utilizing Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, specific reaction parameters must be tightly controlled. The table below summarizes optimized conditions for the key transformations discussed.

| Synthetic Step | Reagents & Equivalents | Temp / Time | Yield (%) | Key Optimization Observation |

| N-Boc Protection | Boc₂O (1.1), Et₃N (2.5), DCM | 0 °C to RT / 4h | 92 - 95% | Excess Et₃N is mandatory to fully neutralize the HCl salt; prevents low yields. |

| Diester Reduction | LiAlH₄ (2.5), THF | 0 °C to RT / 12h | 84 - 88% | Fieser workup prevents emulsion formation and product loss in aluminum salts. |

| Mesylation | MsCl (2.5), Et₃N (3.0), DCM | 0 °C / 2h | > 95% | Must be kept strictly at 0 °C to prevent chloride displacement of the mesylate. |

| Bicyclic Cyclization | Benzylamine (3.0), Toluene | 110 °C / 18h | 65 - 72% | High dilution (0.05 M) favors intramolecular cyclization over intermolecular polymerization. |

References

-

Far Away from Flatland. Synthesis and Molecular Structure of Dihetera[3.3.n]propellanes and Trihetera[3.3.n]propellanes: Advanced Analogues of Morpholine/Piperazine The Journal of Organic Chemistry[Link]

-

Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists Journal of the American Chemical Society / PubMed Central (PMC)[Link]

-

Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives Nottingham ePrints[Link]

N-alkylation protocols using Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride

An Application Note and Protocol for the N-Alkylation of Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

N-substituted pyrrolidines are a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[1] The ability to controllably introduce diverse substituents onto the pyrrolidine nitrogen is crucial for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride serves as a versatile and stereochemically defined starting material for accessing a wide range of N-alkylated derivatives. This document provides detailed application notes and step-by-step protocols for the successful N-alkylation of this substrate via two robust methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. The rationale behind reagent selection, reaction conditions, and troubleshooting strategies is discussed to empower researchers in their synthetic endeavors.

Foundational Principles of N-Alkylation

The N-alkylation of a secondary amine, such as dimethyl pyrrolidine-3,4-dicarboxylate, is fundamentally a nucleophilic substitution reaction. However, the starting material being a hydrochloride salt introduces a critical first step: neutralization. The protonated nitrogen is non-nucleophilic; a base is required to deprotonate the ammonium salt and liberate the lone pair of electrons on the nitrogen, thereby generating the active nucleophile.

The Role of the Base

The choice of base is paramount. It must be sufficiently strong to deprotonate the ammonium salt (pKa ~10-11) but should not introduce competing side reactions, such as promoting elimination of the alkyl halide or causing hydrolysis of the ester functionalities.

-

Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are mild, inexpensive, and effective bases, particularly in polar aprotic solvents like DMF or acetonitrile. They are heterogeneous, which can sometimes lead to slower reaction rates but simplifies work-up.

-

Organic Amine Bases (e.g., Et₃N, DIPEA): These are soluble in a wider range of organic solvents and act as both a base and an acid scavenger. Diisopropylethylamine (DIPEA) is often preferred over triethylamine (Et₃N) as its steric bulk makes it less nucleophilic, preventing it from competing with the pyrrolidine substrate in the alkylation reaction.

Direct Alkylation vs. Reductive Amination

Two primary strategies are presented here, each with distinct advantages.

-

Direct Alkylation with Alkyl Halides: This is a classic Sₙ2 reaction where the neutral secondary amine attacks an electrophilic alkyl halide (or sulfonate).[2] While effective, this method can be complicated by overalkylation if primary amines are used.[3][4][5] For secondary amines like our substrate, this is less of a concern as the reaction stops at the tertiary amine stage, making it a reliable method.[4]

-

Reductive Amination: This powerful, two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced to the corresponding amine.[6] This method is exceptionally clean, avoids the use of potentially harsh alkylating agents, and completely circumvents the issue of overalkylation.[6][7] The use of mild reducing agents like sodium triacetoxyborohydride (STAB) is key, as they selectively reduce the iminium ion without affecting the starting carbonyl compound.[8]

Workflow Visualizations

The following diagrams illustrate the core transformations described in the protocols.

Caption: Workflow for N-alkylation via reductive amination.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Alkylation using Alkyl Halides

This protocol describes a general procedure for the N-alkylation of dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride using an alkyl halide and potassium carbonate in DMF.

3.1.1. Materials

-

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 - 1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 - 3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

3.1.2. Step-by-Step Methodology

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the amine salt) via syringe under an inert atmosphere (e.g., nitrogen or argon).

-

Stirring: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the deprotonation of the amine hydrochloride.

-

Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 4-24 hours.

-

Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove DMF and inorganic salts.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated pyrrolidine derivative.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation using an aldehyde or ketone and sodium triacetoxyborohydride (STAB).

3.2.1. Materials

-

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (1.0 eq)

-

Aldehyde or Ketone (1.1 - 1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Triethylamine (Et₃N) (1.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

3.2.2. Step-by-Step Methodology

-

Setup: To a round-bottom flask with a magnetic stir bar, add dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride (1.0 eq) and the aldehyde or ketone (1.2 eq).

-

Solvent and Base: Add anhydrous DCM (or DCE) to the flask (approx. 0.1 M), followed by the dropwise addition of triethylamine (1.1 eq) to neutralize the hydrochloride salt.

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A mild Lewis acid like Ti(iPrO)₄ can sometimes be added to facilitate this step for less reactive carbonyls. [6]4. Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

-

Reaction: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and intermediate iminium ion.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Data Summary: Representative Reaction Conditions

The following table provides examples of typical reaction parameters for the N-alkylation of dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride. Yields are representative and may vary based on the specific substrate and scale.

| Entry | Method | Reagent (R-X or R-CHO) | Base / Reducing Agent | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1 | Direct Alkylation | Benzyl Bromide | K₂CO₃ | DMF | 60 | 8 | 85-95% |

| 2 | Direct Alkylation | Iodomethane | DIPEA | CH₃CN | 50 | 12 | 80-90% |

| 3 | Direct Alkylation | Ethyl Bromoacetate | K₂CO₃ | DMF | 25 | 24 | 75-85% |

| 4 | Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | DCE | 25 | 6 | 90-98% |

| 5 | Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 4 | 90-98% |

| 6 | Reductive Amination | Acetone | NaBH(OAc)₃ | DCE | 25 | 10 | 88-95% |

Troubleshooting and Key Considerations

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Incomplete deprotonation of the amine salt.2. Insufficiently reactive alkylating agent.3. Inactive reducing agent (STAB is moisture-sensitive). | 1. Use a stronger base or increase stoichiometry; allow more time for initial stirring.2. Switch from R-Cl to R-Br or R-I; add a catalytic amount of NaI or KI (Finkelstein reaction).3. Use a fresh bottle of NaBH(OAc)₃; ensure anhydrous conditions. |

| Formation of Side Products | 1. Elimination of alkyl halide (E2 reaction).2. Competing reaction with the solvent (e.g., DMF). | 1. Use a less-hindered, non-nucleophilic base (e.g., K₂CO₃ instead of t-BuOK); run the reaction at a lower temperature.2. Choose a different solvent like acetonitrile (CH₃CN) or dioxane. |

| Difficult Purification | 1. Residual high-boiling solvent (DMF).2. Product is very polar and streaks on silica gel. | 1. Perform thorough aqueous washes during work-up; co-evaporate with heptane or toluene.2. Add 1-2% Et₃N or NH₄OH to the chromatography eluent to suppress tailing. |

References

-

Caroline, C. (2022, April 5). Alkylation of Amines. YouTube. [Link] [2]10. Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link] [8]11. Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. youtube.com [youtube.com]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols for Integrating Dimethyl Pyrrolidine-3,4-dicarboxylate Hydrochloride into Drug Discovery Pipelines

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in over 37 FDA-approved drugs underscores its significance as a privileged scaffold.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[1][2] This structural feature is critical for establishing precise stereochemical interactions with biological targets, often leading to enhanced potency and selectivity.[1][2] Furthermore, the pyrrolidine motif can improve a compound's physicochemical properties, such as aqueous solubility, and the nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating target engagement.[3]

Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a specific embodiment of this versatile scaffold. Its dicarboxylate functionality introduces two points for potential interaction or further chemical modification, while the hydrochloride salt form generally enhances water solubility and stability, making it an attractive starting point for drug discovery campaigns. Based on the extensive literature on related pyrrolidine dicarboxylate structures, this compound holds promise as a modulator of key targets in the central nervous system (CNS), particularly glutamate and GABA receptors.[4][5][6][7][8][9][10][11]

This guide provides a comprehensive framework for the systematic evaluation of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, from initial physicochemical characterization to advanced biological assessment. The protocols herein are designed to be self-validating, incorporating essential controls and data analysis steps to ensure scientific rigor.

Part 1: Foundational Characterization

Before embarking on biological screening, a thorough understanding of the compound's fundamental physicochemical properties is paramount. These initial assays ensure data quality and reproducibility in subsequent, more complex experiments.

Solubility Assessment

A compound's solubility is a critical determinant of its biological activity and formulation potential.[7][12] We will assess both kinetic and thermodynamic solubility.

Table 1: Predicted and Experimental Solubility of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride

| Solvent/Buffer System | Predicted Solubility | Experimental Method | Expected Solubility Range |

| Deionized Water | High | Shake-Flask (Thermodynamic) | > 50 mg/mL |

| Phosphate-Buffered Saline (PBS), pH 7.4 | High | Shake-Flask (Thermodynamic) | > 25 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Very High | Nephelometry (Kinetic) | > 100 mM |

| Ethanol | Moderate | Shake-Flask (Thermodynamic) | 5-15 mg/mL |

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride to a series of vials containing the test solvents (e.g., deionized water, PBS pH 7.4, ethanol).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable quantitative NMR (qNMR) protocol.

Stability Analysis

Assessing the stability of a compound under various conditions is crucial for understanding its shelf-life and behavior in biological assays.

Protocol 2: Aqueous Buffer Stability Assessment

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Incubation: Dilute the stock solution to a final concentration of 100 µM in a series of aqueous buffers with varying pH values (e.g., pH 5.0, 7.4, and 9.0).

-

Time Points: Incubate the solutions at a constant temperature (e.g., 37°C) and collect aliquots at multiple time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Analysis: Analyze the aliquots by HPLC to quantify the remaining parent compound. The degradation over time can be used to calculate the compound's half-life in each buffer.

Structural Confirmation

Verifying the identity and purity of the compound is a critical quality control step.

Protocol 3: NMR and Mass Spectrometry Analysis

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[13]

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

The expected ¹H NMR spectrum should show characteristic peaks for the pyrrolidine ring protons and the methyl ester protons.

-